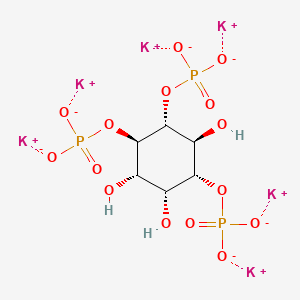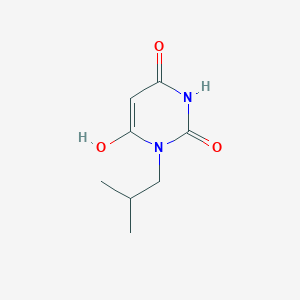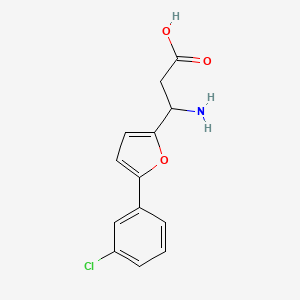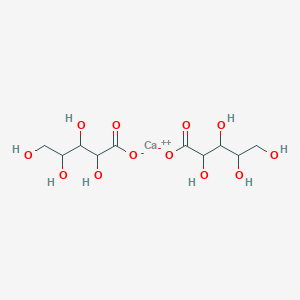
D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt): is a biologically significant molecule that acts as a second messenger in various cellular processes. It is produced in cells by the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate by phospholipase C. This compound plays a crucial role in the regulation of intracellular calcium levels by binding to specific receptors and triggering the release of calcium from intracellular stores .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) typically involves the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate. This reaction is catalyzed by phospholipase C, resulting in the formation of D-myo-Inositol 1,4,5-trisphosphate and diacylglycerol .
Industrial Production Methods: Industrial production of D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) involves the extraction of inositol from natural sources such as fruits, followed by chemical modification to introduce the phosphate groups. The final product is then converted to its hexapotassium salt form for increased solubility and stability .
化学反应分析
Types of Reactions:
Oxidation: D-myo-Inositol 1,4,5-trisphosphate can undergo oxidation reactions, although these are less common in biological systems.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphate groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Phosphorylation reagents such as phosphoric acid and its derivatives are commonly used.
Major Products Formed:
Oxidation: Oxidized derivatives of inositol phosphates.
Reduction: Reduced forms of inositol phosphates.
Substitution: Various phosphorylated inositol derivatives.
科学研究应用
Chemistry: D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) is used as a reagent in the study of inositol phosphate metabolism and signaling pathways.
Biology: In biological research, this compound is crucial for studying calcium signaling pathways, as it acts as a second messenger that triggers the release of calcium from intracellular stores .
Medicine: In medical research, D-myo-Inositol 1,4,5-trisphosphate is investigated for its role in various physiological processes, including cell growth, differentiation, and apoptosis. It is also studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation .
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools that rely on calcium signaling .
作用机制
D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) exerts its effects by binding to specific receptors known as inositol trisphosphate receptors (IP3 receptors) located on the membrane of the endoplasmic reticulum. This binding triggers the opening of calcium channels, leading to the release of calcium ions into the cytoplasm. The increase in intracellular calcium concentration activates various calcium-dependent signaling pathways that regulate numerous cellular functions .
相似化合物的比较
D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another inositol phosphate derivative involved in calcium signaling.
D-myo-Inositol 1,4-bisphosphate: A precursor in the biosynthesis of D-myo-Inositol 1,4,5-trisphosphate.
D-myo-Inositol 1,3,4-trisphosphate: A related compound with similar signaling functions.
Uniqueness: D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) is unique due to its specific role in calcium signaling and its ability to bind to IP3 receptors, leading to the release of calcium from intracellular stores. This specific interaction and its high solubility in water make it particularly valuable in both research and industrial applications .
属性
分子式 |
C6H9K6O15P3 |
|---|---|
分子量 |
648.64 g/mol |
IUPAC 名称 |
hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 |
InChI 键 |
DVOPWCOAGWTTEN-PPKFVSOLSA-H |
手性 SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide](/img/structure/B12435866.png)



![13,26,39,52,53,55,56,57-Octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12435892.png)
![3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione](/img/structure/B12435897.png)
![(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine](/img/structure/B12435909.png)

![2-[(5-Bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B12435911.png)


![8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione](/img/structure/B12435932.png)
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)
